

Structural Basis of Astemizole-hERG Binding

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Astemizole

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The hERG channel's central cavity, formed by S5-S6 helices, contains specific residues critical for high-affinity **astemizole** binding.

- **Key Binding Residues:** Alanine-scanning mutagenesis identifies **T623, S624, Y652, and F656** as crucial. Aromatic residues **Y652 and F656** on the S6 helix engage in **π - π stacking** interactions with **astemizole**'s aromatic rings [1] [2]. **F557** on the S5 helix also contributes [1] [2].
- **State-Dependent Binding:** The hERG channel exists in closed, open, and inactivated states. Recent advances using **AlphaFold2** with structural templates predict that conformational changes during **inactivation** create a optimized binding pocket, enhancing **astemizole** affinity [3].

Quantitative Binding Affinity Data

The table below summarizes inhibitory activity of **astemizole** and derivative probes against hERG, determined by radioligand binding assays.

Compound	IC ₅₀ (μM)	K _i (μM)	Key Characteristics	Source
Astemizole	0.023 ± 0.011	0.011	High-affinity reference compound	[4]
Probe 1b	0.025 ± 0.002	0.012	NBD fluorophore; affinity equivalent to astemizole	[4]

Compound	IC ₅₀ (μM)	K _i (μM)	Key Characteristics	Source
Probe N1	0.053	0.030	Turn-on fluorescence mechanism; 12x intensity increase with membranes	[5]
Probe A8	0.00362	N/D	Near-infrared IR780 fluorophore; highest affinity; 0.37 μM IC ₅₀ by patch-clamp	[6]

K_i, inhibition constant, calculated from IC₅₀ using Cheng-Prusoff equation; N/D: Not Detailed.

Experimental Protocols for Binding Assessment

Radioligand Binding Assay

This method measures direct binding of compounds to hERG channels in cell membranes.

- **Membrane Preparation:** Use HEK293 cells stably expressing hERG channels. Prepare membrane fractions via differential centrifugation [7].
- **Binding Reaction:** Incubate 10 μg membrane protein with **1.5 nM [³H]astemizole** and test compounds (25°C, equilibrium) [7].
- **Data Analysis:** Determine specific binding; $K_{(d)}$ for [³H]astemizole is ~5.91 nM, $B_{(max)}$ ~6.36 pmol/mg protein. Calculate test compound IC₅₀ from competition curves [7].

Whole-Cell Patch-Clamp Electrophysiology

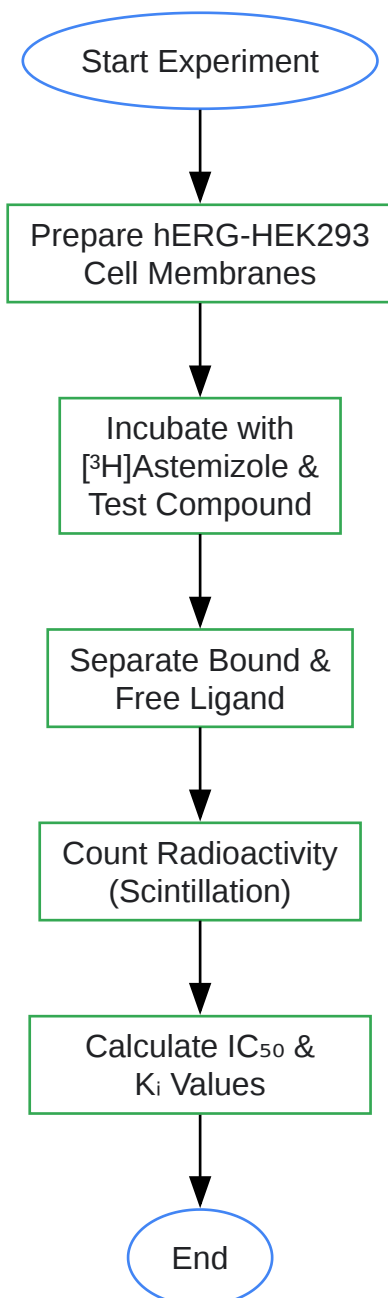
This method functionally assesses hERG channel current ($I_{(hERG)}$) inhibition.

- **Protocol:** Voltage-clamp hERG-HEK293 or CHO cells. Apply depolarizing steps (e.g., +20 mV, 2 sec) to open channels, then repolarize (e.g., -40 mV, 6 sec) to record tail currents ($I_{(hERG)}$) [1] [6].
- **Inhibition Measurement:** Apply increasing concentrations of **astemizole** or derivative. Monitor $I_{(hERG)}$ block over time. Calculate IC₅₀ from concentration-response curve [6].

Fluorescent Probe Imaging

Astemizole-based fluorescent probes enable real-time hERG channel visualization in living cells.

- **Cell Preparation:** Use hERG-expressing HEK293 cells or cancer cells (e.g., HT-29, glioblastoma) [4] [6].
- **Staining & Imaging:** Incubate cells with nanomolar concentrations of fluorescent probe (e.g., N1, A8). Use confocal microscopy for imaging [5].
- **Specificity Control:** Co-incubate with excess unlabeled **astemizole** (100 μ M). Specific binding shows significant fluorescence reduction [4].

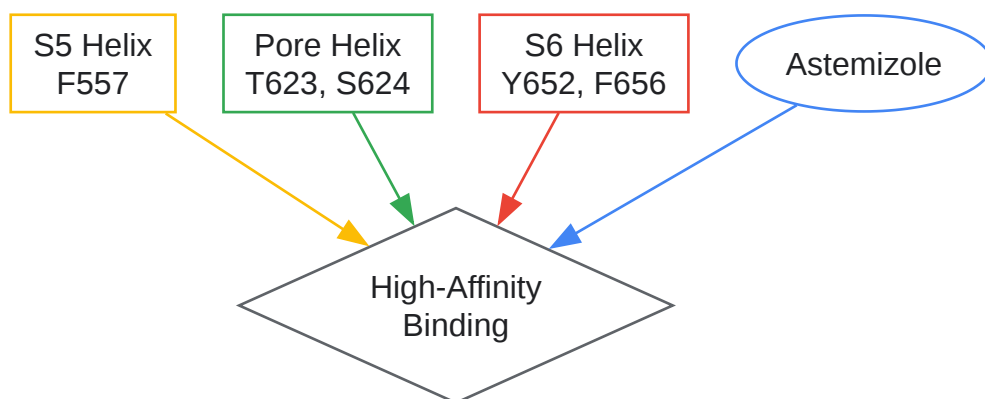


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Experimental workflow for radioligand binding assay to quantify hERG binding affinity.

Computational & Molecular Modeling

- **Docking and Free Energy Calculations:** Using the cryo-EM hERG structure, **docking simulations** place **astemizole** in the central cavity with aromatic rings near Y652 residues. **MP-CAFEE** method calculates absolute binding free energies, showing strong correlation with experimental data [2].
- **State-Specific Modeling with AlphaFold:** Generating multiple conformational states (closed, open, inactivated) by guiding **AlphaFold2** with structural templates reveals state-dependent drug binding environments and improves agreement with experimental affinities [3].



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Key hERG channel residues (F557, T623, S624, Y652, F656) involved in **astemizole** binding.

Therapeutic & Imaging Applications

- **hERG as Cancer Therapeutic Target:** hERG channels are **overexpressed in tumor cells** (e.g., glioblastoma, colorectal cancer) but absent in normal cells, influencing proliferation and apoptosis. Probe **A8-liposome** significantly suppresses glioblastoma growth in vivo [4] [6].
- **Mechanistic Insights:** hERG inhibition suppresses **CDK2-pRB-E2F axis** and induces **ER-stress-dependent apoptosis and autophagy** [6].
- **Fluorescent Probes for Screening:** Turn-on probes (e.g., **N1-N3**) enable hERG localization and visualization without complex washing. Near-infrared probe **A8** allows in vivo GBM imaging [5] [6].

Key Takeaways for Drug Development Professionals

- **Astemizole's** high hERG affinity stems from optimal interactions with Y652/F656. Consider these residues for predicting cardiotoxicity risk of new compounds.
- Radioligand binding ($[^3\text{H}]$ **astemizole**) offers high-throughput screening, while patch-clamp provides functional validation.
- Fluorescent **astemizole** derivatives are valuable for imaging hERG expression in physiological and cancer contexts.
- Computational modeling using cryo-EM structures and AlphaFold-predicted states improves binding affinity predictions and safety assessment.

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